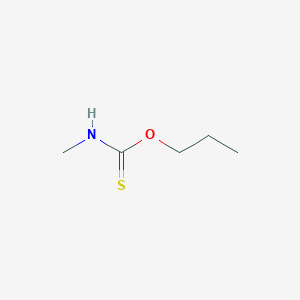

Carbamothioic acid, methyl-, O-propyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-Propyl methylcarbamothioate is an organic compound with the molecular formula C5H11NOS. It is a member of the carbamothioate family, which are esters of carbamothioic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Propyl methylcarbamothioate can be synthesized through the reaction of methyl isothiocyanate with propyl alcohol. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioate ester.

Industrial Production Methods

In industrial settings, the production of O-Propyl methylcarbamothioate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O-Propyl methylcarbamothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various alkyl or aryl carbamothioates.

Scientific Research Applications

O-Propyl methylcarbamothioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and thiocarbamate derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of O-Propyl methylcarbamothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or pesticidal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- O-Ethyl methylcarbamothioate

- O-Butyl methylcarbamothioate

- O-Isopropyl methylcarbamothioate

Uniqueness

O-Propyl methylcarbamothioate is unique due to its specific alkyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and effectiveness in various applications.

Biological Activity

Carbamothioic acid, methyl-, O-propyl ester, a compound within the thiourea family, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Biological Activities

Research indicates that carbamothioic acid derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that carbamothioic acid derivatives possess antimicrobial properties against several bacterial strains. For instance, preliminary tests demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .

- Enzyme Modulation : The compound has been investigated for its ability to modulate enzymatic activity. It interacts with specific enzymes, potentially altering their stability and activity, which could have implications in drug design .

- Cytotoxic Effects : Some derivatives have shown cytotoxic potential against cancer cell lines. For example, a related compound demonstrated significant antiproliferative effects in human osteosarcoma and lung carcinoma cell lines .

The mechanisms underlying the biological activities of carbamothioic acid derivatives are still under investigation. However, initial findings suggest several pathways:

- Reactive Oxygen Species (ROS) Generation : Certain studies indicate that these compounds may induce oxidative stress in cancer cells, leading to apoptosis through the upregulation of pro-apoptotic factors such as caspases .

- Interaction with Biological Macromolecules : Interaction studies highlight the reactivity of carbamothioic acid derivatives with proteins and nucleic acids, suggesting potential roles in modifying cellular functions .

Comparative Analysis of Related Compounds

The following table compares this compound with other related compounds in terms of structure and biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl and propyl substituents | Antimicrobial; cytotoxic |

| Carbamimidothioic acid, methyl ester | Contains nitrogen; different properties | Antimicrobial; enzyme modulation |

| Carbamothioic acid, dipropyl-, S-propyl ester | Longer alkyl chains | Potential herbicidal activity |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of carbamothioic acid derivatives, researchers found that the compound exhibited significant inhibition against E. coli with an MIC value of 32 µg/mL. This suggests potential utility in developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Cells

A related research project evaluated the cytotoxic effects of a structurally similar compound on various cancer cell lines. The results indicated that at concentrations above 50 µg/mL, there was a marked increase in apoptosis markers such as caspase-3 activation and loss of mitochondrial membrane potential .

Properties

CAS No. |

88568-70-1 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

O-propyl N-methylcarbamothioate |

InChI |

InChI=1S/C5H11NOS/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H,6,8) |

InChI Key |

MEYPXIMYCKNUOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=S)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.